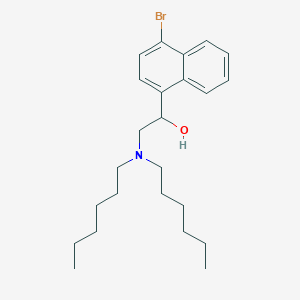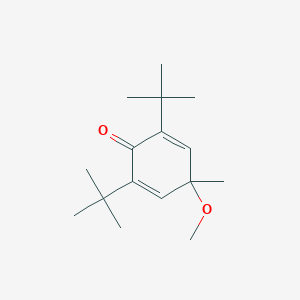
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of phenol and is often used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with methanol under acidic conditions to introduce the methoxy group. Industrial production methods often utilize large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it back to its phenolic form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its effects on biological systems.
Medicine: As a potential therapeutic agent due to its antioxidant properties.
Industry: In the production of plastics, rubber, and other materials where oxidative stability is crucial.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various reactive species, and the pathways involved often relate to the inhibition of oxidative chain reactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other phenolic antioxidants such as:
Butylated Hydroxytoluene (BHT): Known for its use in food preservation and cosmetics.
2,6-Di-tert-butylphenol: Used in similar applications but with different reactivity due to the absence of the methoxy group.
2,6-Bis(1,1-dimethylethyl)-4-methyl-4-methoxycyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides a balance between steric hindrance and reactivity, making it particularly effective in stabilizing materials against oxidation .
Propriétés
Numéro CAS |
2411-18-9 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-methoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H26O2/c1-14(2,3)11-9-16(7,18-8)10-12(13(11)17)15(4,5)6/h9-10H,1-8H3 |
Clé InChI |
YIYBGEMKNPZLNH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


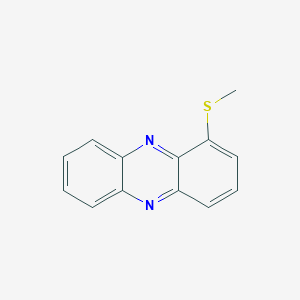
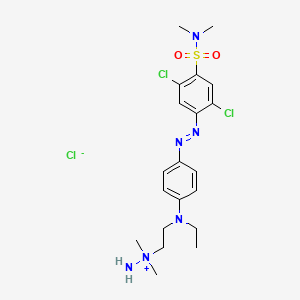
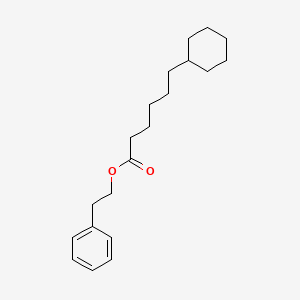
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
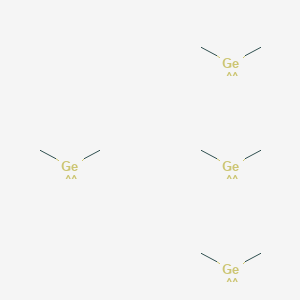
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
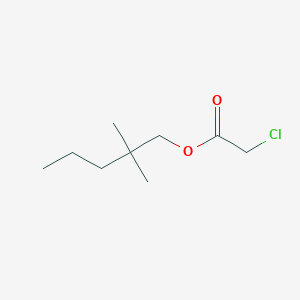
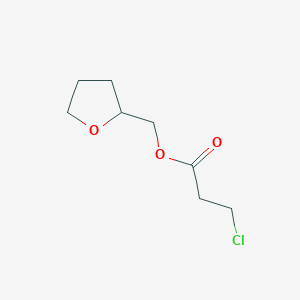
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)

![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
